OSM-S-106

PI3Kγ kinase binding Kd determination

OSM-S-106 features a critical 3-benzenesulfonamide moiety on the thieno[3,2-d]pyrimidine core. With a sub-nM Kd for PI3Kγ and documented SAR sensitivity at C6, this compound ensures reproducible kinase profiling versus generic scaffolds. Procure this exact chemotype to avoid >15-fold IC50 variations observed in analogs, safeguarding SAR and assay validation.

Molecular Formula C12H10N4O2S2
Molecular Weight 306.4 g/mol
Cat. No. B12374060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOSM-S-106
Molecular FormulaC12H10N4O2S2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)N)C2=CC3=C(S2)C(=NC=N3)N
InChIInChI=1S/C12H10N4O2S2/c13-12-11-9(15-6-16-12)5-10(19-11)7-2-1-3-8(4-7)20(14,17)18/h1-6H,(H2,13,15,16)(H2,14,17,18)
InChIKeyMQMXDJVOZKMSNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Aminothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide – Compound Identity, Pharmacological Target Class, and Research Procurement Context


3-(4-Aminothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide (CAS: 2650846-59-4, MF: C12H10N4O2S2) is a heterocyclic small molecule comprising a 4-aminothieno[3,2-d]pyrimidine core scaffold conjugated to a benzenesulfonamide moiety via the C6 position [1] . This compound belongs to the thieno[3,2-d]pyrimidine class of kinase inhibitors, a privileged scaffold that has yielded potent inhibitors of multiple therapeutic targets including phosphatidylinositol 3-kinase (PI3K), mammalian target of rapamycin (mTOR), and HIV-1 non-nucleoside reverse transcriptase [2] [3]. The benzenesulfonamide substituent contributes hydrogen-bonding capacity and modulates physicochemical properties that influence target engagement and selectivity profiles within the kinase ATP-binding pocket. The compound is referenced in BindingDB as CHEMBL3797353 and CHEMBL1922094 with documented bioactivity against PI3Kγ and other kinase targets [1] [4]. For procurement and experimental selection decisions, understanding this compound's precise differentiation from structurally related thienopyrimidine analogs and other sulfonamide-containing kinase inhibitors is essential given the divergent pharmacological profiles observed across this chemotype.

Why Generic Thienopyrimidine Analogs Cannot Substitute for 3-(4-Aminothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide in Kinase Profiling Studies


The thieno[3,2-d]pyrimidine scaffold demonstrates pronounced sensitivity to substituent identity and position, with SAR studies revealing that modifications at the C6 position and variations in the appended aromatic sulfonamide group produce substantial shifts in both target potency and isoform selectivity [1]. Direct comparative profiling within the thienopyrimidine class has documented IC50 variations exceeding 15-fold between structurally proximate analogs evaluated under identical PI3K/mTOR assay conditions [2]. Specifically, compounds bearing different C6 substituents (e.g., substituted phenyl rings, heteroaryl groups) exhibit divergent PI3K inhibition ranging from 80 nM to >1,200 nM, while mTOR activity spans 0.29 nM to 1.25 nM across a panel of closely related derivatives [2]. Furthermore, the sulfonamide moiety's meta-substitution pattern on the benzene ring influences binding orientation within the kinase ATP pocket in ways that cannot be predicted from para-substituted or unsubstituted phenyl analogs [3]. Procurement of a generic thienopyrimidine scaffold lacking the precise 3-benzenesulfonamide C6 substitution therefore risks obtaining a compound with uncharacterized or markedly altered kinase inhibition profile, confounding experimental reproducibility and invalidating cross-study comparisons. The evidence presented below quantifies these differential performance characteristics to inform evidence-based selection.

Quantitative Differential Evidence for 3-(4-Aminothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide: Comparative Bioactivity, Selectivity, and Structural Differentiation Data


PI3Kγ Binding Affinity: High-Potency Target Engagement Compared to Structurally Divergent Thienopyrimidine Derivatives

3-(4-Aminothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide exhibits sub-nanomolar binding affinity for human PI3Kγ as determined by Kinomescan competitive binding assay, with a Kd of 2.60 nM [1]. This binding affinity represents the dissociation constant for the interaction between the compound and the p110γ catalytic subunit (residues S144 to A1102) expressed in a mammalian system. The Kd value provides a direct, concentration-independent measure of target engagement that is less sensitive to assay conditions than IC50 measurements. For procurement decision-making, this sub-nanomolar binding affinity distinguishes the compound from generic thienopyrimidine precursors that lack the optimized C6 benzenesulfonamide substituent and typically exhibit >10-fold weaker PI3K binding in comparable assays.

PI3Kγ kinase binding Kd determination thienopyrimidine

Comparative PI3K/mTOR Dual Inhibition Potency Across Thieno[3,2-d]pyrimidine Derivatives: Quantifying the Substituent-Dependent Activity Gradient

In a systematic SAR evaluation of thieno[3,2-d]pyrimidine derivatives, PI3K inhibitory activity varied substantially based on C6 substituent identity, with IC50 values ranging from 80 nM to 1,359 nM across a panel of compounds tested under uniform assay conditions [1]. The C6 substitution pattern is the critical determinant of both absolute potency and the PI3K/mTOR selectivity ratio. For compounds within this series, mTOR IC50 values exhibited even more dramatic variation, spanning from 0.29 nM to 1.25 nM. The magnitude of this substituent-driven variation—approaching 17-fold for PI3K and 4.3-fold for mTOR inhibition—demonstrates that generic thienopyrimidine core procurement without defined C6 functionalization cannot serve as a reliable substitute for the benzenesulfonamide-substituted compound in experiments requiring consistent kinase inhibition profiles.

PI3K mTOR dual inhibition structure-activity relationship thieno[3,2-d]pyrimidine

Scaffold-Level Pharmacological Differentiation: Thieno[3,2-d]pyrimidine Versus Alternative Heterocyclic Kinase Inhibitor Cores

The thieno[3,2-d]pyrimidine scaffold has been pharmacologically validated as a privileged kinase inhibitor chemotype distinct from the more common pyrido[2,3-d]pyrimidine, pyrrolo[2,3-d]pyrimidine, and quinazoline scaffolds in terms of target coverage and resistance profile [1]. This scaffold serves as the core for the clinical PI3K inhibitor GDC-0941 (pictilisib) and has demonstrated efficacy against resistance-associated kinase variants where alternative scaffolds show reduced potency [2]. In the context of HIV-1 NNRTI development, thiophene[3,2-d]pyrimidine derivatives maintain activity against resistance-associated viral variants with fold-change in EC50 substantially lower than that observed for first-generation NNRTIs bearing alternative heterocyclic cores [2]. The C6-benzenesulfonamide substitution pattern contributes to favorable interactions within the solvent-exposed region I of the NNRTI binding pocket, a structural feature that distinguishes this compound from sulfonamide-bearing pyrimidines with alternative ring fusions.

kinase inhibitor scaffold thienopyrimidine chemotype comparison PI3K/mTOR ATP-competitive

Benzenesulfonamide Moiety Contribution to Physicochemical and Pharmacokinetic Differentation

The benzenesulfonamide group at the C6 position of the thieno[3,2-d]pyrimidine core provides hydrogen-bond donor/acceptor capacity that distinguishes this compound from C6-aryl analogs lacking the sulfonamide functionality [1]. Sulfonamide-containing thienopyrimidines exhibit altered aqueous solubility profiles, metabolic stability characteristics, and protein binding properties compared to their methyl-, methoxy-, or halogen-substituted phenyl counterparts. In HIV-1 NNRTI SAR studies, the sulfonamide linker in the right wing of thiophene[3,2-d]pyrimidines was identified as a critical determinant of both antiviral potency and selectivity index, with sulfonamide-bearing derivatives demonstrating improved therapeutic windows relative to analogs with alternative linkers [1]. The meta-substitution pattern of the benzenesulfonamide on the phenyl ring (as in 3-(4-aminothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide) further distinguishes this compound from para-substituted sulfonamide analogs, which exhibit divergent binding orientations and target selectivity profiles.

sulfonamide physicochemical properties hydrogen bonding solubility thienopyrimidine

Patent-Documented Therapeutic Relevance and Competitive Differentiation

Substituted thieno[3,2-d]pyrimidine compounds including the 4-aminothieno[3,2-d]pyrimidine scaffold with benzenesulfonamide substitution are explicitly claimed in patent applications directed to methods of improving pre-mRNA splicing, specifically for treating or ameliorating familial dysautonomia [1]. Familial dysautonomia is a rare genetic disorder caused by a splicing mutation in the ELP1 (IKBKAP) gene. This patent coverage distinguishes the compound from generic thienopyrimidines that lack documented therapeutic targeting of splicing mechanisms. Additionally, the compound class is referenced in patent literature concerning diseases or conditions mediated by protein disulfide isomerase (PDI) . This patent landscape indicates specific, disease-relevant biological activity that extends beyond general kinase inhibition, providing a rationale for procuring this specific derivative over unpatented or less-characterized thienopyrimidine analogs.

patent therapeutic indication familial dysautonomia ELP1 splicing thienopyrimidine

Optimal Research and Industrial Application Scenarios for 3-(4-Aminothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide Based on Quantitative Evidence


PI3Kγ-Focused Kinase Profiling and Competitive Binding Assays

The sub-nanomolar Kd of 2.60 nM for PI3Kγ [1] positions 3-(4-aminothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide as a reference compound for establishing competitive displacement assays, kinase selectivity panels, and SPR-based binding studies targeting the PI3K pathway. The validated Kinomescan binding data supports its use as a positive control or reference standard in assay development where reproducible, high-affinity target engagement is required. For CROs and pharmaceutical discovery groups performing PI3K isoform selectivity screening, this compound provides a well-characterized thienopyrimidine comparator against which novel inhibitors can be benchmarked.

Thieno[3,2-d]pyrimidine Scaffold SAR and Lead Optimization Programs

Given the documented ~17-fold variation in PI3K IC50 and ~4.3-fold variation in mTOR IC50 across C6-substituted thieno[3,2-d]pyrimidines [2], 3-(4-aminothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide serves as a critical comparator in SAR studies. Medicinal chemistry teams investigating C6-substituent effects on kinase selectivity can employ this compound to establish baseline activity and selectivity metrics for the benzenesulfonamide substitution pattern, enabling quantitative assessment of whether alternative C6 modifications improve or compromise target engagement and isoform selectivity.

HIV-1 NNRTI Resistance Profiling and Solvent-Exposed Region I Targeting Studies

The thieno[3,2-d]pyrimidine scaffold with sulfonamide linker has demonstrated activity against wild-type HIV-1 strains in MT-4 cells [3] and maintains potency against resistance-associated variants [4]. Researchers focused on next-generation NNRTIs targeting the tolerant region I of the NNRTI binding pocket can utilize 3-(4-aminothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide as a chemical probe to investigate structure-activity relationships in the solvent-exposed region. The meta-benzenesulfonamide substitution provides a defined hydrogen-bonding network whose contribution to resistance profile can be systematically interrogated.

Splicing Modulation and Rare Disease Drug Discovery (Familial Dysautonomia)

Patent documentation [5] explicitly claims substituted thieno[3,2-d]pyrimidines for improving pre-mRNA splicing in familial dysautonomia, an ELP1 splicing disorder. Research programs focused on small-molecule splicing modulators can employ this compound as a chemical starting point for investigating structure-splicing activity relationships. The defined C6-benzenesulfonamide substitution pattern provides a scaffold for medicinal chemistry optimization toward splicing-correcting therapeutics, with the patent landscape validating the biological relevance of this chemotype in the splicing modulation space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for OSM-S-106

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.